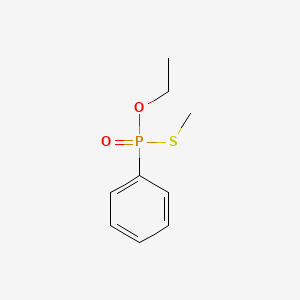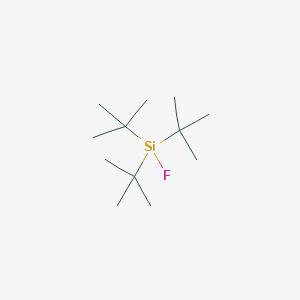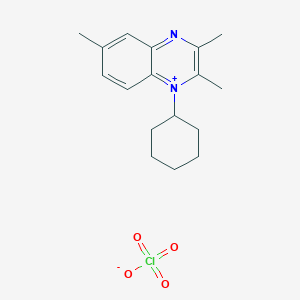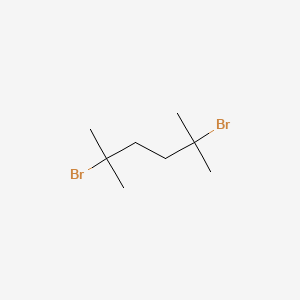
2,5-Dibromo-2,5-dimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-2,5-dimethylhexane is an organic compound with the molecular formula C8H16Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a carbon chain. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dibromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The bromination process typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a bromine source, which proceeds under mild reaction conditions without the need for a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as 2,5-dimethylhexene.
Reduction Reactions: The bromine atoms can be reduced to form 2,5-dimethylhexane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for hydroxide substitution, and various amines for amine substitution.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are often used to promote elimination reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the bromine atoms.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-2,5-dimethylhexane or 2,5-diamino-2,5-dimethylhexane.
Elimination Reactions: The major product is 2,5-dimethylhexene.
Reduction Reactions: The major product is 2,5-dimethylhexane.
Applications De Recherche Scientifique
2,5-Dibromo-2,5-dimethylhexane has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules or to study reaction mechanisms.
Biology: The compound can be used to study the effects of brominated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and flame retardants.
Mécanisme D'action
The mechanism of action of 2,5-dibromo-2,5-dimethylhexane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution or elimination, depending on the conditions and reagents used. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with two bromine atoms on adjacent carbon atoms.
1,3-Dibromopropane: A dibromoalkane with bromine atoms on the first and third carbon atoms.
2,3-Dibromo-2,3-dimethylbutane: A similar compound with a shorter carbon chain and different bromine positions.
Uniqueness
2,5-Dibromo-2,5-dimethylhexane is unique due to its specific bromine positions on a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of bromine substitution on chemical and physical properties.
Propriétés
Numéro CAS |
54462-71-4 |
|---|---|
Formule moléculaire |
C8H16Br2 |
Poids moléculaire |
272.02 g/mol |
Nom IUPAC |
2,5-dibromo-2,5-dimethylhexane |
InChI |
InChI=1S/C8H16Br2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 |
Clé InChI |
GJRYUKCKHUTLQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC(C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[[[4-[(8-amino-1-hydroxy-5-sulfo-2-naphthalenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14628471.png)

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
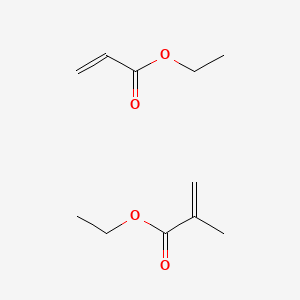
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
